N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxamide
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Overview
Description
N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxamide is a synthetic compound with unique structural properties. With a combination of chromen, imidazopyrazine, and carboxamide moieties, this molecule presents potential applications across various fields, including chemistry, biology, medicine, and industry. Its structure offers the possibility for diverse chemical reactivity and biological interactions, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxamide involves multiple steps. Initially, the chromen moiety is synthesized through a condensation reaction between an appropriate aldehyde and a fluorinated phenol under acidic conditions. This intermediate is then subjected to a reduction reaction to obtain the dihydrochromen. Concurrently, the imidazopyrazine ring is formed through a cyclization reaction involving a suitable pyrazine derivative. The final step involves coupling the dihydrochromen and the imidazopyrazine rings through an amide bond formation using a carboxylic acid derivative and an appropriate coupling reagent such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route for scalability. This includes ensuring high yields and purity of intermediates and final product. Reaction conditions, such as solvent choice, temperature, and time, need to be carefully controlled. Process development may involve using automated synthesizers and continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The fluorine atom and the chromen ring can participate in electrophilic aromatic substitution reactions, while the imidazopyrazine moiety may undergo nucleophilic substitution.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions, and halogenating agents like N-bromosuccinimide for substitution reactions.
Major Products Formed: Oxidation of the compound could yield quinone derivatives, while reduction may lead to fully saturated chroman derivatives. Substitution reactions could result in halogenated products or functionalized derivatives at the imidazopyrazine or chromen rings.
Scientific Research Applications
Chemistry: Its unique structure allows for exploration in synthetic chemistry, enabling the development of new reaction pathways and functional group transformations.
Biology: The compound's potential to interact with biological macromolecules makes it a candidate for studying enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Medicine: Its structural features suggest potential applications in drug discovery, particularly in the areas of oncology, neurology, and infectious diseases. Its ability to modulate specific biological pathways could lead to the development of novel therapeutics.
Industry: The compound's chemical stability and reactivity make it suitable for applications in materials science, including the development of new polymers, coatings, and catalytic systems.
Mechanism of Action
The mechanism of action of N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxamide involves binding to specific molecular targets within cells. The chromen ring may interact with hydrophobic pockets in proteins, while the imidazopyrazine moiety could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to alterations in cellular signaling pathways. The compound's effects on cell proliferation, apoptosis, and metabolic processes are under investigation to elucidate its therapeutic potential.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxamide stands out due to its fluorinated chromen ring, which may enhance binding affinity and specificity towards biological targets. Similar compounds include:
3,4-dihydro-2H-chromen derivatives: These lack the fluorine substitution and may exhibit different reactivity and biological activity profiles.
Imidazo[1,2-a]pyrazine derivatives: Without the chromen ring, these compounds may differ in their interaction with cellular targets and overall pharmacokinetic properties.
This detailed analysis showcases the multifaceted nature of this compound and its potential impact across various scientific and industrial domains.
Properties
IUPAC Name |
N-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-12-3-1-2-11-13(4-9-23-15(11)12)19-16(22)21-8-7-20-6-5-18-14(20)10-21/h1-3,5-6,13H,4,7-10H2,(H,19,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWHEVHNMLFBU-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1NC(=O)N3CCN4C=CN=C4C3)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1NC(=O)N3CCN4C=CN=C4C3)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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